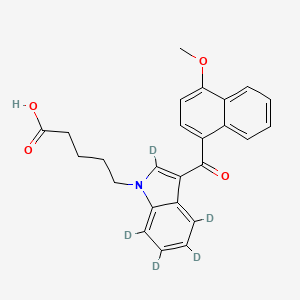
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid is a synthetic compound that belongs to the class of naphthoylindoles This compound is characterized by the presence of a methoxy group on the naphthalene ring and a deuterated indole moiety
Preparation Methods
The synthesis of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves several steps:
Starting Materials: The synthesis begins with 4-methoxy-1-naphthol and indole as the primary starting materials.
Reaction Conditions: The methoxy group is introduced to the naphthalene ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of Naphthoylindole: The naphthol derivative is then reacted with indole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthoylindole structure.
Deuteration: The indole ring is deuterated using deuterium gas under specific conditions to achieve the desired level of deuteration.
Final Product:
Chemical Reactions Analysis
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Scientific Research Applications
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain receptors, such as cannabinoid receptors, due to its structural similarity to other naphthoylindoles.
Pathways Involved: It modulates signaling pathways by binding to these receptors, leading to changes in cellular responses. This can include alterations in gene expression, enzyme activity, and ion channel function.
Comparison with Similar Compounds
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-pentyl-3-(4-methoxybenzoyl)indole and 1-butyl-3-(2-methoxybenzoyl)indole share structural similarities.
Uniqueness: The presence of the deuterated indole ring and the specific substitution pattern on the naphthalene ring make this compound unique. These features can influence its binding affinity and selectivity for certain receptors, as well as its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D |
InChI Key |
WPMGCTPEKHVDAS-JDZKJDKDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















